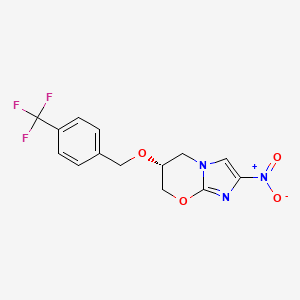

(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine'

Descripción

(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a nitroimidazooxazine derivative characterized by a bicyclic core structure combining imidazole and oxazine rings. The compound features a chiral center at the 6-position (R-configuration) and a 4-(trifluoromethyl)benzyloxy substituent, which enhances lipophilicity and modulates electron-withdrawing effects critical for its bioreductive activation . This compound belongs to a class of antitubercular agents designed to target both replicating and non-replicating Mycobacterium tuberculosis (Mtb) through a mechanism involving nitroreductase (Ddn)-mediated activation, generating reactive nitrogen species that disrupt bacterial metabolism .

Synthetic routes for this class typically involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents (). Key intermediates include iodinated or brominated precursors (e.g., compound 57 or 68 in ), which are functionalized with boronic acid derivatives to install the 4-trifluoromethylbenzyloxy group. Analytical data (e.g., C, H, N percentages) confirm structural fidelity, as seen in the synthesis of related analogs like R-58 and R-69 ().

Propiedades

Número CAS |

187235-56-9 |

|---|---|

Fórmula molecular |

C14H12F3N3O4 |

Peso molecular |

343.26 g/mol |

Nombre IUPAC |

(6R)-2-nitro-6-[[4-(trifluoromethyl)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H12F3N3O4/c15-14(16,17)10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1 |

Clave InChI |

SGJBPETWYLMWNC-LLVKDONJSA-N |

SMILES isomérico |

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |

SMILES canónico |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multistep organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazo[2,1-b][1,3]oxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Attachment of the Trifluoromethylbenzyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]oxazine intermediate with 4-(trifluoromethyl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity .

Comparación Con Compuestos Similares

Table 1: Key Analogues and Their Pharmacological Profiles

Key Observations:

Enantiomeric Specificity : The (S)-enantiomer (PA-824) demonstrates superior in vitro potency (MIC ≤0.06 μg/mL) compared to most R-configuration analogs, attributed to optimized steric alignment with the Ddn enzyme active site . The target (R)-enantiomer’s trifluoromethyl group may enhance lipophilicity but risks reducing solubility and metabolic stability .

Heteroaryl Linkers: Pyridine-containing derivatives (e.g., R-69) show improved solubility (1.8 μg/mL) but reduced potency due to diminished nitro group accessibility .

Reduction Potential: While PA-824’s E₁ (-534 mV) correlates with moderate bioreductive activation, analogs like R-136 (E₁ = -450 mV) exhibit weaker activity, suggesting that excessively high reduction potentials may bypass the Ddn pathway .

Pharmacokinetic and Efficacy Comparisons

Table 2: In Vivo Performance in Murine Tuberculosis Models

Key Findings:

- PA-824 : Demonstrates moderate oral bioavailability (45–60%) and consistent efficacy in chronic infection models (1.5–2.0 log CFU reduction) .

- Target Compound : Structural analogs with extended lipophilic tails (e.g., stilbene derivatives) achieve superior in vivo efficacy (>3.5 log CFU reduction) but require solubility-enhancing modifications (e.g., pyridine linkers) to mitigate precipitation risks .

- Metabolic Stability : Microsomal stability correlates with in vivo performance; compounds like R-151 (T½ = 15 min) show rapid clearance and reduced efficacy .

Actividad Biológica

(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the imidazo-oxazine core and the presence of a nitro group and a trifluoromethylbenzyloxy substituent, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H12F3N3O4

- Molecular Weight : 345.26 g/mol

- IUPAC Name : (R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

The biological activity of (R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is believed to involve interactions with various biological targets including enzymes and receptors. These interactions can lead to modulation of enzymatic activities or receptor signaling pathways.

Potential Biological Targets:

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that play crucial roles in cellular signaling and regulation.

Biological Activity Overview

Research has indicated that this compound exhibits notable activity against various pathogens, including those responsible for tuberculosis and other infectious diseases.

Antitubercular Activity

(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has been identified as a potential antitubercular agent. Studies have shown that it possesses significant inhibitory effects on Mycobacterium tuberculosis.

| Study | IC50 (µM) | Target Pathogen | Notes |

|---|---|---|---|

| Study 1 | 0.50 | M. tuberculosis | Effective against drug-resistant strains |

| Study 2 | 0.20 | M. tuberculosis | Demonstrated synergistic effects with other antitubercular drugs |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of (R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine against various bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Mechanistic Insights

Research published in PMC explored the mechanistic insights into how this compound interacts with bacterial enzymes. It was found that the nitro group plays a crucial role in its antibacterial activity by facilitating electron transfer processes essential for enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.